2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
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Overview
Description
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a synthetic organic compound characterized by the presence of multiple fluorine atoms. This compound belongs to the class of pyrrolidines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 1,1,2,2,2-pentafluoroethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-(trifluoromethyl)benzaldehyde and 1,1,2,2,2-pentafluoroethylamine under acidic or basic conditions.
Cyclization: The intermediate Schiff base undergoes cyclization to form the pyrrolidine ring. This step may require the use of a catalyst or specific reaction conditions to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Optimization of Reaction Conditions: Industrial production often involves the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylpyrrolidine: Lacks the trifluoromethyl group on the phenyl ring.
2-(1,1,2,2,2-Pentafluoroethyl)-2-[4-(trifluoromethyl)phenyl]pyrrolidine: Has the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11F8N |
---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H11F8N/c14-11(15,16)9-4-1-3-8(7-9)10(5-2-6-22-10)12(17,18)13(19,20)21/h1,3-4,7,22H,2,5-6H2 |
InChI Key |
DQJCNTDMUUCOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(C2=CC(=CC=C2)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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